2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and evaluated for various biological activities, including their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. For instance, Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities, showing potent activities in some derivatives (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016). Similarly, Mohamed et al. (2010) synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives, exhibiting significant antimicrobial activity against a range of bacteria and fungi (Mohamed, Kamel, Kassem, Abotaleb, Abd El‐Moez, & Ahmed, 2010).
Antimicrobial and Antifungal Properties
Several studies have focused on synthesizing quinazolinone derivatives with enhanced antimicrobial and antifungal properties. Párkányi and Schmidt (2000) synthesized quinazolinone derivatives with potential biological activity, suggesting their utility in developing new antimicrobial agents (Párkányi & Schmidt, 2000). Kapoor et al. (2017) also synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated them for antimicrobial potential, finding moderate to significant activity against both Gram-positive and Gram-negative bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017).
Anticancer Research
The anticancer potential of quinazolinone derivatives has been a significant area of interest. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating them for in vitro antitumor activity and finding some compounds to exhibit broad-spectrum antitumor activity (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). This highlights the potential of quinazolinone derivatives as candidates for anticancer drug development.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOMVTZPIEJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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